molecular formula C13H15N3O4 B1418155 ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate CAS No. 338392-18-0

ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate

Cat. No. B1418155
CAS RN: 338392-18-0
M. Wt: 277.28 g/mol
InChI Key: XWWOKQXHXAWHGB-UHFFFAOYSA-N
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Description

Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate is a synthetic compound with the CAS number 338392-18-0 . It has a molecular weight of 277.28 and is a solid in physical form . The compound is also known as ethyl ferulate or EF.


Synthesis Analysis

The synthesis of this compound involves the reaction of anhydrous sodium acetate with ethyl acetoacetate in a mixed solution of water and ethanol . Aniline and concentrated hydrochloric acid are added to another flask, followed by the dropwise addition of an aqueous sodium nitrite solution . The diazonium salt solution is then slowly added to the mixed solution of ethyl acetoacetate .


Molecular Structure Analysis

The IUPAC name of the compound is ethyl (2Z)-3-oxo-2-(phenylhydrazono)butanoylcarbamate . The InChI code is 1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3,(H,14,18,19)/b16-11- .


Physical And Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 277.28 . The InChI code is 1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3,(H,14,18,19)/b16-11- .

Scientific Research Applications

Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate: , also known as ethyl N-(3-hydroxy-2-phenyldiazenylbut-2-enoyl)carbamate, is a synthetic compound with a variety of potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications:

Pharmaceutical Testing

Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development and quality control processes .

Enzymatic Degradation Studies

The compound’s structural similarity to ethyl carbamate allows it to be used in studies investigating enzymatic degradation pathways, particularly in the context of reducing carcinogenic compounds in food and beverages .

Antimicrobial Applications

Research has been conducted on the synthesis of silver(I) complexes containing derivatives of this compound as ligands, which show promise as multifunctional platforms for antimicrobial applications .

Optoelectronic Applications

The same silver(I) complexes mentioned above have also been explored for their potential use in optoelectronic applications due to their unique chemical properties .

Anti-inflammatory Research

Due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may be used in research exploring new anti-inflammatory agents or studying the mechanisms of inflammation.

Cancer Research

The compound’s potential role in the formation of carcinogenic by-products through metabolic pathways makes it a subject of interest in cancer research, particularly concerning dietary intake and risk assessment .

Each application mentioned above represents a distinct field of research where ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate could have significant implications. The compound’s versatility highlights its importance in advancing scientific knowledge across various domains.

For further details on each application, please refer to the provided references.

S857628 - Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate NNA39218 - Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate Genetic Engineering Production of Ethyl Carbamate Hydrolase Carcinogenicity of Ethyl Carbamate Identification and expression of bifunctional acid urea-degrading enzymes Synthesis of Silver(I) Complexes Silver(I) Complexes for Antimicrobial and Optoelectronic Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl N-(3-hydroxy-2-phenyldiazenylbut-2-enoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,17H,3H2,1-2H3,(H,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWOKQXHXAWHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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